molecular formula C11H10F3NO5 B1389554 Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate CAS No. 1186404-57-8

Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate

Cat. No.: B1389554
CAS No.: 1186404-57-8
M. Wt: 293.2 g/mol
InChI Key: OIRXXTHJTRDMJY-UHFFFAOYSA-N
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Description

Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate is a chemical compound with the molecular formula C11H10F3NO5 and a molecular weight of 293.2 g/mol. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a methoxy group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-nitro-4-(trifluoromethyl)phenol as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions, including nitration, methylation, and esterification.

  • Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxide (OH-) and halides (Cl-, Br-) are commonly used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Amines.

  • Substitution: Various substituted phenols and ethers.

Scientific Research Applications

Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to the observed biological effects.

Comparison with Similar Compounds

  • Methyl 2-nitro-4-(trifluoromethyl)benzoate: This compound lacks the methoxy group present in Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate.

  • 2-nitro-4-(trifluoromethyl)phenol: This compound is structurally similar but lacks the ester group.

Uniqueness: this compound is unique due to the presence of both the methoxy and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO5/c1-19-9-3-6(4-10(16)20-2)8(15(17)18)5-7(9)11(12,13)14/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRXXTHJTRDMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670623
Record name Methyl [5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186404-57-8
Record name Methyl [5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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